2-Methyldecane

Fuel Science Thermophysical Properties Renewable Diesel

2-Methyldecane (CAS 90622-57-4) is a branched-chain alkane with the molecular formula C11H24. It is a methyl-substituted isomer of decane, where a methyl group is attached to the second carbon of a ten-carbon chain, giving it a molecular weight of 156.31 g/mol.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 90622-57-4
Cat. No. B042159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyldecane
CAS90622-57-4
SynonymsC9-12 Isoalkanes;  C9-12-iso-alkanes;  Isopar H;  Isopar K;  UltraClear_x000B_
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C)C
InChIInChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3
InChIKeyCNPVJWYWYZMPDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyldecane (CAS 90622-57-4): A C11 Branched Alkane for Fuels Research and Analytical Standards


2-Methyldecane (CAS 90622-57-4) is a branched-chain alkane with the molecular formula C11H24 [1]. It is a methyl-substituted isomer of decane, where a methyl group is attached to the second carbon of a ten-carbon chain, giving it a molecular weight of 156.31 g/mol [2]. Its branched structure differentiates it from straight-chain undecane isomers and influences its physical properties, making it a key component in hydrotreated renewable fuel (HRF) research and a useful reference standard in gas chromatography [3].

Why 2-Methyldecane Cannot Be Interchanged with Other C11 Isomers or Alkanes in Critical Applications


While 2-methyldecane shares the same molecular formula as other C11H24 isomers like n-undecane or 3-methyldecane, its unique methyl-branching at the second carbon position results in distinct physical, thermodynamic, and chromatographic properties. Substituting a generic or readily available straight-chain alkane (e.g., n-undecane) for 2-methyldecane can lead to significant errors in fuel property modeling, incorrect calibration of analytical instruments, and misinterpretation of thermodynamic data [1]. The quantitative evidence below demonstrates the specific, measurable differences that preclude simple interchangeability [2].

Quantitative Evidence for Selecting 2-Methyldecane Over Closest Analogs


Higher Liquid Density Compared to n-Undecane for Fuel Surrogate Formulation

At 283.15 K, the density of 2-methyldecane is 745.8 kg·m⁻³, which is demonstrably higher than that of its straight-chain isomer, n-undecane, which has a density of 740.2 kg·m⁻³ under the same conditions [1]. This difference in density is significant for developing accurate surrogate mixtures for hydrotreated renewable fuels (HRFs) and for thermodynamic modeling of fuel sprays and combustion.

Fuel Science Thermophysical Properties Renewable Diesel

Lower Normal Boiling Point Compared to Shorter-Chain 2-Methylalkane Homologs

The normal boiling point of 2-methyldecane is 189.3 °C [1]. This is significantly higher than the boiling point of 2-methylnonane (166.9 °C) [1], demonstrating the expected increase with chain length. This data point is essential for verifying computational models that predict properties based on molecular structure and for ensuring the correct fraction is selected in distillation or separation processes.

Chemical Property Prediction Thermodynamics Structure-Property Relationships

Distinct Kovats Retention Index (RI) for Non-Polar GC Columns

On a non-polar DB-5 column, 2-methyldecane has a Kovats retention index of 1063 [1]. In contrast, its positional isomer 3-methyldecane has a reported Kovats RI of 1073 on a similar OV-1 stationary phase under isothermal conditions [2]. This 10-unit difference allows for clear chromatographic separation and positive identification of these isomers in complex hydrocarbon mixtures, which is impossible if one is substituted for the other.

Analytical Chemistry Gas Chromatography Method Validation

Characterized Low-Temperature Thermodynamic Properties for Process Modeling

The low-temperature thermal properties of 2-methyldecane have been experimentally measured from 12 to 390 K, and its entropy in the ideal gas state at 298.15 K has been calculated [1]. This foundational thermodynamic dataset enables accurate process simulations and contributes to understanding the entropic behavior of the 2-methylalkane series. Such detailed, experimentally derived data is not universally available for all C11 alkane isomers.

Chemical Thermodynamics Process Engineering Physical Chemistry

Key Application Scenarios Where 2-Methyldecane Provides Quantifiable Advantages


Calibration and Method Development in GC and GC-MS for Hydrocarbon Analysis

2-Methyldecane serves as a critical reference standard for calibrating gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) systems used to analyze complex hydrocarbon mixtures like fuels or environmental samples. Its well-defined and distinct retention index (e.g., 1063 on DB-5) [1] allows for the precise identification and quantification of this specific branched alkane, enabling analysts to differentiate it from co-eluting isomers like 3-methyldecane (RI 1073) [2]. This specificity is essential for method validation and ensuring accurate compositional analysis.

Formulation of Surrogate Mixtures for Hydrotreated Renewable Fuel (HRF) Research

In the development of next-generation renewable fuels, 2-methyldecane is a key component for formulating accurate surrogate mixtures that mimic the physical properties of real HRFs. Its measured density (745.8 kg·m⁻³ at 283.15 K) [1] is a specific, quantifiable parameter used to tune the properties of a fuel surrogate. Using n-undecane (density 740.2 kg·m⁻³) [1] as a substitute would lead to an inaccurate model, potentially resulting in erroneous predictions of fuel injection, spray formation, and combustion characteristics in engine simulations.

Thermodynamic Modeling and Process Simulation of Branched Alkane Systems

Chemical engineers and physical chemists rely on 2-methyldecane as a model compound to study the thermodynamic behavior of branched alkanes. The availability of comprehensive, experimentally determined low-temperature thermal properties (from 12 to 390 K) [1] provides a solid foundation for developing and validating equations of state and molecular simulation force fields. This detailed dataset makes 2-methyldecane a valuable compound for accurate process simulations involving separation or reaction steps where branched hydrocarbons are present.

Metabolomics and Natural Product Research as a Specific Biomarker

2-Methyldecane has been detected in specific plant species, including Angelica gigas and Hypericum perforatum [1]. Its unique chromatographic signature and spectral data make it a potential biomarker for these botanicals. Researchers procuring this compound can use it as an authentic standard to confirm its presence and quantify its abundance in plant extracts, enabling more precise studies in metabolomics, phytochemistry, and the quality control of herbal products.

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